molecular formula C15H19N5O3S2 B2945339 ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine CAS No. 895427-18-6

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine

Cat. No.: B2945339
CAS No.: 895427-18-6
M. Wt: 381.47
InChI Key: ZBTRXHLROKESJM-UHFFFAOYSA-N
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Description

The compound ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule that features a triazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine involves multiple steps, typically starting with the formation of the triazole and thiazole rings. The process often includes the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: This step usually involves the reaction of thioamides with α-haloketones.

    Coupling Reactions: The triazole and thiazole rings are then coupled with the appropriate phenyl and ethyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies investigating the mechanisms of action of triazole and thiazole derivatives.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring system and have similar biological activities.

    Thiazole Derivatives: Compounds with thiazole rings also exhibit comparable properties and applications.

    Sulfonamide Derivatives: These compounds share the sulfonamide functional group and are widely used in medicinal chemistry.

Uniqueness

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: is unique due to its combination of triazole, thiazole, and sulfonamide functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[2-(dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-19(2)25(21,22)16-9-8-12-10-24-15-17-14(18-20(12)15)11-4-6-13(23-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRXHLROKESJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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